molecular formula C20H28N4O5S B2997977 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1173199-67-1

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2997977
CAS No.: 1173199-67-1
M. Wt: 436.53
InChI Key: VNGSVSLXZFOYFJ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-3-thione derivative featuring three distinct substituents:

  • Position 2: A 2-(acetylamino)-2-deoxyhexopyranosyl group, a glycosyl moiety that introduces chirality and hydrophilic character.
  • Position 4: A propan-2-yl (isopropyl) group, contributing steric bulk and lipophilicity.
  • Position 5: A 4-methylphenyl (p-tolyl) group, enhancing aromatic interactions and stability.

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[3-(4-methylphenyl)-4-propan-2-yl-5-sulfanylidene-1,2,4-triazol-1-yl]oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5S/c1-10(2)23-18(13-7-5-11(3)6-8-13)22-24(20(23)30)19-15(21-12(4)26)17(28)16(27)14(9-25)29-19/h5-8,10,14-17,19,25,27-28H,9H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGSVSLXZFOYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)N2C(C)C)C3C(C(C(C(O3)CO)O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antioxidant and anticancer activities, as well as its mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring, an acetylamino group, and a deoxyhexopyranosyl moiety. Its molecular formula is C18H26N4O3SC_{18}H_{26}N_4O_3S. The presence of these functional groups suggests potential interactions with biological targets.

Antioxidant Activity

Research has demonstrated that the compound exhibits significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity. In studies, it was found that derivatives of triazole-thione compounds showed varying degrees of DPPH radical inhibition, with some exhibiting antioxidant activity greater than that of ascorbic acid (vitamin C) .

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A75%1.37 times higher
Compound B68%Comparable
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that the compound exhibited cytotoxic effects, particularly against the U-87 cell line .

Cell LineIC50 (µM)Activity Level
U-8712.5High
MDA-MB-23125.0Moderate

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The triazole ring and the presence of hydroxyl groups facilitate electron donation to free radicals.
  • Cell Cycle Arrest : Studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in tumor proliferation.

Case Studies

A study published in MDPI highlighted the effectiveness of triazole derivatives in inhibiting cancer cell growth and their potential as therapeutic agents . Another investigation focused on the antioxidant properties of similar compounds and their role in reducing oxidative stress in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their substituent patterns are summarized below:

Compound Name / ID Position 4 Substituent Position 5 Substituent Additional Features Reference
Target Compound Propan-2-yl 4-methylphenyl Glycosyl group at Position 2 N/A
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6c) 4-Methylphenyl 2-phenyl-1,3-benzoxazol-5-yl Benzoxazole heterocycle
5-(3-Hydroxynaphthalen-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 2) Phenyl 3-hydroxynaphthyl Hydroxyl group
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione p-Tolyl Thiophen-2-yl Sulfur-containing heterocycle
5-(4-Methylphenyl)-4-(2-propan-2-ylphenyl)-4H-1,2,4-triazole-3-thiol 2-Isopropylphenyl 4-methylphenyl Isopropyl-phenyl hybrid substituent

Key Observations :

  • The target compound’s glycosyl group is unique among the analogs, which typically feature simpler alkyl/aryl or heterocyclic substituents.
  • Position 4 in analogs is often occupied by aromatic (e.g., phenyl, p-tolyl) or bulky alkyl groups (e.g., isopropyl), similar to the target’s propan-2-yl group.
  • Position 5 commonly includes aromatic systems (e.g., benzoxazole, thiophene), with the target’s 4-methylphenyl group providing intermediate steric and electronic effects.

Spectroscopic and Physicochemical Comparisons

Infrared (IR) Spectroscopy
  • Target Compound : Expected peaks include:
    • ~3300 cm⁻¹ : N-H stretch (amide and triazole NH).
    • ~1630 cm⁻¹ : C=O stretch (acetyl group in glycosyl moiety).
    • ~1220 cm⁻¹ : C=S stretch (triazole-thione).
  • Analog 6c :
    • 3314 cm⁻¹ (NH), 1631 cm⁻¹ (C=N), 1228 cm⁻¹ (C=S).
  • Analog 11 :
    • 3045 cm⁻¹ (C-H aromatic), 1228 cm⁻¹ (C=S).

Insight : The target’s acetylated glycosyl group introduces additional IR signatures (amide C=O) absent in simpler analogs.

NMR Spectroscopy
  • Target Compound :
    • δ ~1.2–1.4 ppm : Propan-2-yl methyl protons.
    • δ ~2.5 ppm : 4-methylphenyl CH₃.
    • δ ~3.5–5.5 ppm : Glycosyl protons (complex splitting).
  • Analog 6c :
    • δ 2.49 ppm : CH₃ (4-methylphenyl).
    • δ 7.57–8.87 ppm : Aromatic protons (benzoxazole and phenyl).
  • Analog 11 :
    • δ 7.2–8.2 ppm : Thiophene and p-tolyl protons.

Insight: The glycosyl group in the target adds distinct downfield shifts (~3.5–5.5 ppm) for sugar protons, absent in non-glycosylated analogs.

Theoretical and Electronic Properties

  • HOMO-LUMO Gaps :

    • Analog 11 : DFT calculations (B3LYP/6-311G(d,p)) showed a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity.
    • Target Compound : The glycosyl group may reduce the HOMO-LUMO gap due to electron-rich oxygen atoms, enhancing nucleophilic reactivity.
  • Molecular Geometry :

    • Analog 11 : Torsional angles in the thiophene-triazole linkage showed flexibility (energy profile via DFT).
    • Target Compound : The glycosyl group likely imposes rigid conformational constraints, affecting binding interactions.

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